molecular formula C16H16O2 B6327770 Biphenyl-2-ylacetic acid ethyl ester, 97% CAS No. 854624-08-1

Biphenyl-2-ylacetic acid ethyl ester, 97%

Cat. No. B6327770
CAS RN: 854624-08-1
M. Wt: 240.30 g/mol
InChI Key: BFGSVQSGLQJDPT-UHFFFAOYSA-N
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Description

Biphenyl-2-ylacetic acid ethyl ester is an ester compound . Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrogen in the carboxylic acid is replaced by a biphenyl-2-ylacetic acid ethyl group .


Synthesis Analysis

The synthesis of esters like Biphenyl-2-ylacetic acid ethyl ester often involves the reaction of acids with alcohols . This process is known as esterification . The transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction can be catalyzed under an oxygen atmosphere without a significant loss of yields .


Molecular Structure Analysis

Esters have a general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . In the case of Biphenyl-2-ylacetic acid ethyl ester, R is the biphenyl-2-ylacetic acid group and R’ is the ethyl group .


Chemical Reactions Analysis

Esters undergo various chemical reactions. One common reaction is hydrolysis, which occurs under acidic or basic conditions and results in the formation of a carboxylic acid and an alcohol . Another reaction is reduction, which can be carried out with reagents like lithium aluminum hydride .

Future Directions

Biphenyl compounds and their isosteres, including Biphenyl-2-ylacetic acid ethyl ester, have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests a promising future for the use and study of such compounds.

Mechanism of Action

Target of Action

Esters in general are known to be present in many biologically important molecules and are used in various industries for different purposes .

Mode of Action

Esters are typically formed from alcohols and organic acids through several biochemical routes in microbes . They can also be formed from acyl-CoA and alcohol condensation, from oxidation of hemiacetals formed from aldehydes and alcohols, and from the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases .

Biochemical Pathways

Esters are known to be involved in several biochemical routes in microbes . They can be synthesized from acyl-CoA and alcohol condensation, from oxidation of hemiacetals formed from aldehydes and alcohols, and from the insertion of oxygen adjacent to the carbonyl group in a straight chain or cyclic ketone by Baeyer–Villiger monooxygenases .

Pharmacokinetics

Esters in general are known to undergo hydrolysis, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .

Result of Action

Esters are known to play a critical role in metabolism and cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biphenyl-2-ylacetic acid ethyl ester. Factors like substrate composition in fermentation media as well as process parameters can influence these flavor-active metabolites . Also, different factors like oxygen and temperature can allow ester and higher alcohol synthesis to be controlled during yeast fermentation .

properties

IUPAC Name

ethyl 2-(2-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGSVQSGLQJDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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